

# PF-06815345 hydrochloride dose-response curve optimization

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## Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B15577151

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## Technical Support Center: PF-06815345 Hydrochloride

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with **PF-06815345 hydrochloride**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What is **PF-06815345 hydrochloride** and what is its mechanism of action?

A1: **PF-06815345 hydrochloride** is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).<sup>[1][2]</sup> Its mechanism of action involves binding to PCSK9, which prevents PCSK9 from targeting the low-density lipoprotein receptor (LDLR) for degradation. By inhibiting this interaction, PF-06815345 increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.

Q2: What is the reported IC50 value for **PF-06815345 hydrochloride**?

A2: The reported half-maximal inhibitory concentration (IC50) for **PF-06815345 hydrochloride** is 13.4  $\mu$ M in a cell-free assay.<sup>[1][2]</sup> It's important to note that this value can vary depending on

the specific experimental conditions, such as the assay format (cell-free vs. cell-based), buffer composition, and incubation times.

Q3: What are the recommended storage conditions for **PF-06815345 hydrochloride**?

A3: For long-term stability, it is recommended to store stock solutions of **PF-06815345 hydrochloride** at -80°C for up to six months or at -20°C for up to one month.<sup>[1]</sup> To ensure stability, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.<sup>[1]</sup>

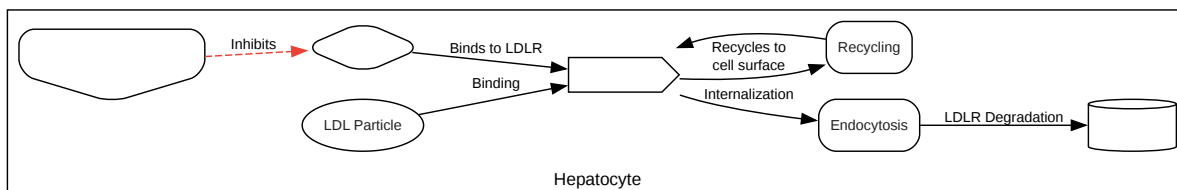
Q4: In what solvent should I dissolve **PF-06815345 hydrochloride**?

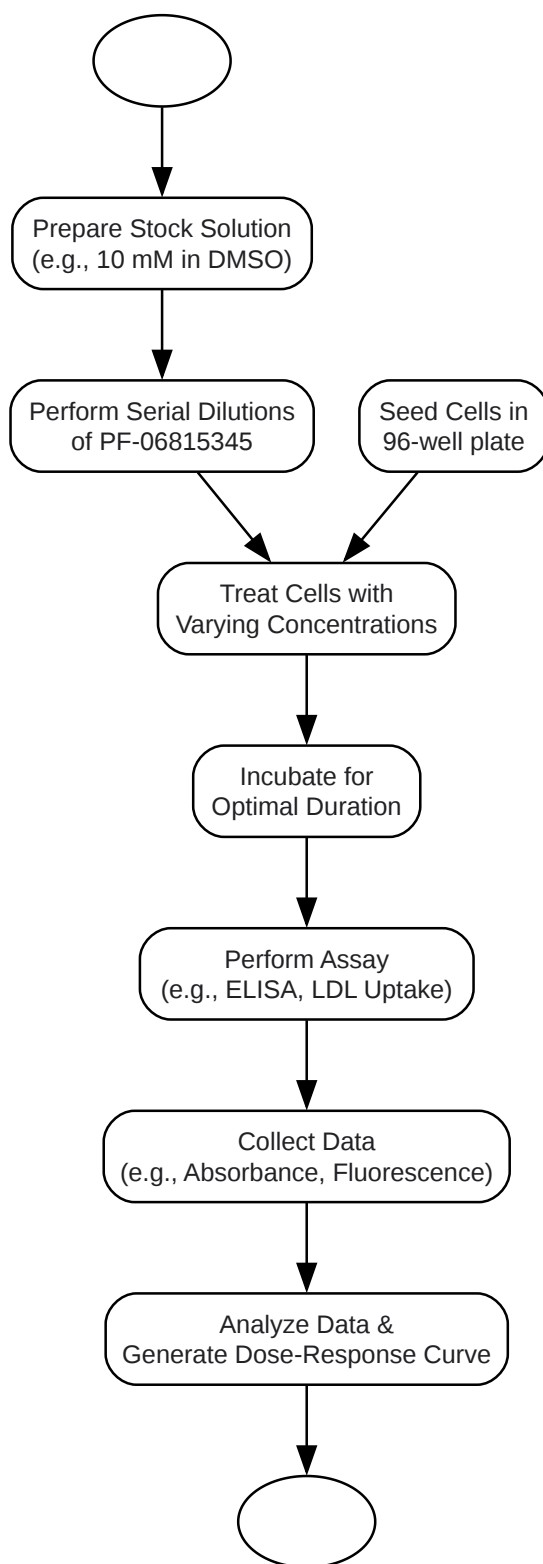
A4: **PF-06815345 hydrochloride** is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity, generally keeping it below 0.5%.

## Quantitative Data Summary

Parameter	Value	Source
IC50 (cell-free)	13.4 µM	[1][2]
In Vitro Concentration Range (human enterocyte and hepatocyte)	1-30 µM	[1][2]
In Vivo Dosing (humanized PCSK9 mouse model)	100-500 mg/kg (single oral dose)	[1][2]
Predicted Water Solubility	0.0219 mg/mL	[3]
Predicted logP	2.82	[3]
Molecular Weight	481.9 g/mol	[4]

## Signaling Pathway and Experimental Workflow Diagrams





General Workflow for Dose-Response Curve Optimization

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